molecular formula C8H14N2 B14341036 3,3-Dimethyl-4-(propan-2-ylidene)-4,5-dihydro-3H-pyrazole CAS No. 106251-08-5

3,3-Dimethyl-4-(propan-2-ylidene)-4,5-dihydro-3H-pyrazole

Cat. No.: B14341036
CAS No.: 106251-08-5
M. Wt: 138.21 g/mol
InChI Key: ZTZAXVOWNSYRAK-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(propan-2-ylidene)-4,5-dihydro-3H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes a dimethyl group and a propan-2-ylidene substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(propan-2-ylidene)-4,5-dihydro-3H-pyrazole typically involves the reaction of hydrazine derivatives with diketones or ketoesters. One common method includes the condensation of 3,3-dimethyl-2-butanone with hydrazine hydrate under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-(propan-2-ylidene)-4,5-dihydro-3H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, dihydropyrazoles, and substituted pyrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

3,3-Dimethyl-4-(propan-2-ylidene)-4,5-dihydro-3H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-(propan-2-ylidene)-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. Its effects are mediated through binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-4-(propan-2-ylidene)thietane-2,2-dithiolato: This compound shares a similar structural motif but contains sulfur atoms instead of nitrogen.

    3,3-Dimethyl-4-(propan-2-ylidene)nonane: This compound has a similar carbon skeleton but lacks the pyrazole ring.

Uniqueness

3,3-Dimethyl-4-(propan-2-ylidene)-4,5-dihydro-3H-pyrazole is unique due to its specific arrangement of nitrogen atoms within the pyrazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

106251-08-5

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

5,5-dimethyl-4-propan-2-ylidene-3H-pyrazole

InChI

InChI=1S/C8H14N2/c1-6(2)7-5-9-10-8(7,3)4/h5H2,1-4H3

InChI Key

ZTZAXVOWNSYRAK-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CN=NC1(C)C)C

Origin of Product

United States

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